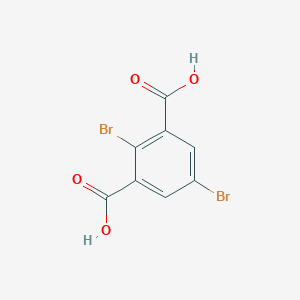

2,5-Dibromoisophthalic acid

Description

Contextual Significance within Aromatic Carboxylic Acid Derivatives

Aromatic carboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more carboxyl groups (-COOH). uomustansiriyah.edu.iq Isophthalic acid, one of the three isomers of benzenedicarboxylic acid, serves as the parent compound for a range of derivatives, including 2,5-dibromoisophthalic acid. nih.gov The introduction of bromine atoms onto the aromatic ring significantly alters the electron distribution and steric properties of the molecule.

These modifications enhance the compound's utility as a versatile building block in organic synthesis. The presence of the bromine atoms, which are good leaving groups, and the two carboxylic acid functional groups allows for a variety of chemical transformations. This makes brominated isophthalic acids, such as the 2,5-dibromo isomer, crucial intermediates in the synthesis of more complex molecules with tailored properties. evitachem.com The electron-withdrawing nature of the carboxyl groups can make direct electrophilic bromination of the isophthalic acid ring challenging, often requiring harsh reaction conditions like fuming sulfuric acid (oleum) and a catalyst. scirp.org

Overview of Key Research Domains Involving Dibromoisophthalic Acids

The unique molecular architecture of dibromoisophthalic acids has led to their application in several key areas of chemical research. A primary domain of investigation is in the field of materials science, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs). lookchem.com These materials are constructed from organic ligands—in this case, the dibromoisophthalic acid molecule—and metal ions, which self-assemble into extended, often porous, structures. rsc.orgnih.gov

The specific arrangement of the carboxylate groups and the presence of bromine atoms on the isophthalic acid backbone influence the resulting structure and properties of the MOFs. Research in this area explores the potential of these materials for applications such as gas storage and separation. nih.gov Furthermore, dibromoisophthalic acid derivatives are utilized in the development of other advanced materials, including organic light-emitting materials (OLEDs), specialty polymers like polyesters and polyamides, and as intermediates in the synthesis of pharmaceuticals and dyes. lookchem.com

Scope and Objectives of Academic Inquiry for this compound

Academic research focusing on this compound is primarily centered on its role as a ligand in supramolecular chemistry and crystal engineering. The principal objective is to exploit its structural features to design and synthesize novel coordination polymers and MOFs with specific functionalities. lookchem.com

A significant area of investigation involves the synthesis of new coordination polymers by reacting this compound with various metal ions. researchgate.netrsc.org Researchers systematically study how factors such as the choice of metal cation, the use of auxiliary ligands, and the reaction conditions (e.g., solvent, temperature) influence the dimensionality, topology, and stability of the resulting frameworks. rsc.org

A key objective of these studies is to explore the functional properties of the synthesized materials. For instance, the incorporation of the heavy bromine atoms can influence the photoluminescent properties of the coordination polymers, leading to investigations into their potential as luminescent sensors or light-emitting materials. lookchem.comrsc.org The bromine atoms can also participate in halogen bonding, a type of non-covalent interaction that can be used to control the crystal packing and stabilize the resulting structures. The ultimate goal is to establish structure-property relationships that will guide the rational design of new functional materials based on this compound for targeted applications.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₄Br₂O₄ |

| Molecular Weight | 323.92 g/mol |

| Appearance | White crystalline solid. lookchem.com |

| Solubility | Soluble in water and organic solvents. lookchem.com |

| CAS Number | 379711-35-0. lookchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4Br2O4 |

|---|---|

Molecular Weight |

323.92 g/mol |

IUPAC Name |

2,5-dibromobenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C8H4Br2O4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2H,(H,11,12)(H,13,14) |

InChI Key |

MCBAPDGFMNMXOL-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)C(=O)O)Br |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)C(=O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Regioselectivity in Dibromoisophthalic Acid Preparation

Direct Bromination of Isophthalic Acid

Direct bromination of isophthalic acid is the most common route for preparing its brominated derivatives. However, the reaction typically yields a mixture of mono- and di-brominated isomers, with the distribution being highly dependent on the reaction conditions and catalytic systems employed. google.comgoogleapis.com

Reaction Conditions and Catalytic Systems for Dibromination

The introduction of two bromine atoms onto the isophthalic acid ring requires potent brominating systems capable of overcoming the deactivating effect of the carboxyl groups. Researchers have explored various media and catalysts to facilitate this transformation.

Fuming sulfuric acid (oleum), a solution of sulfur trioxide in sulfuric acid, serves as a powerful medium for the bromination of deactivated aromatic compounds like isophthalic acid. google.compatsnap.com The sulfur trioxide is believed to form a complex with bromine, enhancing its electrophilicity and ability to brominate the ring. patsnap.com The reaction is typically conducted at elevated temperatures and under pressure. google.com

Varying the concentration of sulfur trioxide, reaction temperature, and time significantly impacts the product distribution. For instance, heating isophthalic acid with bromine in 10 wt% fuming sulfuric acid at 150°C for 7 hours resulted in a mixture of 5-bromoisophthalic acid, 4,5-dibromoisophthalic acid, and a small amount of 2,5-dibromoisophthalic acid. google.comgoogle.com Increasing the reaction time or temperature can lead to the formation of more highly brominated products, including tetrabromoisophthalic acid. googleapis.com

| Fuming H₂SO₄ Conc. | Temperature | Time | Products and Yields | Source |

|---|---|---|---|---|

| 10 wt% | 150°C | 7 hours | 5-Bromoisophthalic acid (20.7%), 4,5-Dibromoisophthalic acid (23.5%), this compound (2.1%) | google.comgoogle.com |

| 10 wt% | 130°C | 22 hours | Crude product (81.9% yield, 83.5% purity) primarily containing 5-bromoisophthalic acid | googleapis.comgoogle.com |

| 20% Oleum | 102-107°C | 6 hours | Mainly 5-bromoisophthalic acid (Iodine catalyst used) | scirp.orgscirp.org |

Concentrated nitric acid can also serve as a medium for the bromination of moderately deactivated aromatic compounds. scirp.orgembuni.ac.ke The presence of bromine in concentrated nitric acid shifts the reaction from nitration to bromination. scirp.orgscirp.orgembuni.ac.ke When isophthalic acid is treated with bromine in concentrated nitric acid at room temperature (20°C), the reaction initially yields 5-bromoisophthalic acid. scirp.orgresearchgate.net Prolonging the reaction time under these conditions can lead to the formation of 4,5-dibromoisophthalic acid in good yield. scirp.orgresearchgate.net However, even with extended heating at 55-60°C, the introduction of more than two bromine atoms into the isophthalic acid ring does not occur in this medium. scirp.orgscirp.org

| Temperature | Time | Products and Yields | Source |

|---|---|---|---|

| 20°C | 1 hour | 5-Bromoisophthalic acid (55% yield) | scirp.orgresearchgate.net |

| 20°C | 22 hours | 4,5-Dibromoisophthalic acid (65% yield) | scirp.orgresearchgate.net |

Ultrasound has been recognized as a green chemistry technique to accelerate chemical reactions and improve yields. nih.govmdpi.com Sonochemistry can enhance reaction rates, often surpassing conventional thermal methods. mdpi.com While ultrasound-assisted synthesis has been successfully applied to a wide range of organic reactions, including the preparation of various heterocyclic compounds and nanoparticles, specific studies detailing its application for the synthesis of this compound are not widely reported in the literature. mdpi.comksu.edu.sasemanticscholar.org The general principle involves using ultrasonic waves to create acoustic cavitation, which can lead to improved mass transfer and the formation of highly reactive species. mdpi.com

Isomer Distribution and Yield Optimization Challenges

A significant challenge in the synthesis of this compound via direct bromination is the lack of regioselectivity, which leads to a mixture of isomers. The directing effects of the two meta-positioned carboxyl groups favor electrophilic attack at the C-5 position, followed by the C-4 and C-6 positions. The C-2 position is the most sterically hindered and electronically deactivated, making substitution at this position difficult.

Experimental data confirms this trend. For example, the bromination of isophthalic acid in 10 wt% fuming sulfuric acid at 150°C for 7 hours yielded a product mixture containing 20.7% 5-bromoisophthalic acid, 23.5% 4,5-dibromoisophthalic acid, and only 2.1% of the desired this compound. google.comgoogle.com This distribution highlights the difficulty in obtaining the 2,5-isomer as the major product. The primary products are typically the 5-bromo and 4,5-dibromo derivatives. google.comgoogle.comgoogle.com Optimizing the yield of this compound requires overcoming the inherent preference for substitution at other positions, a challenge that often results in low yields and necessitates complex purification processes to isolate the target compound from its isomers. google.comgoogleapis.com

Strategies for Enhancing this compound Selectivity

Given the low yields of this compound obtained from direct bromination, enhancing its selectivity is a critical research objective. The primary challenge lies in directing the second bromine atom to the sterically hindered and deactivated C-2 position after the first bromination, which predominantly occurs at the C-5 position. The experimental results from bromination in fuming sulfuric acid show that the 4-position is strongly favored for the second substitution, leading to 4,5-dibromoisophthalic acid as the major dibromo-product. google.comgoogle.com

Strategies to improve selectivity could involve multi-step synthetic routes using starting materials with pre-existing substituents that direct bromination to the desired positions. Another potential approach is the use of specialized catalyst systems that could favor substitution at the C-2 position through steric or electronic interactions. However, current literature on the direct bromination of isophthalic acid indicates that achieving high selectivity for the 2,5-isomer remains an unsolved challenge, with reported methods consistently producing it as a minor byproduct. google.comgoogle.com

Indirect Synthetic Pathways to this compound

Indirect synthetic routes offer a more controlled approach to obtaining this compound, circumventing the regioselectivity issues inherent in the direct bromination of the parent isophthalic acid. These multi-step methods often involve the use of carefully chosen precursors and derivatization strategies to guide the bromine atoms to the desired positions.

Precursor-Based Synthesis and Derivatization

A plausible and effective indirect pathway to this compound involves a precursor-based approach, starting with a more easily functionalized benzene (B151609) derivative. One such strategy begins with m-xylene (B151644), where the methyl groups can be oxidized to carboxylic acids in a later step.

The synthesis can be envisioned to proceed through the following key stages:

Regioselective Dibromination of a Precursor: The initial step would involve the controlled dibromination of a suitable m-disubstituted benzene precursor. For instance, the bromination of m-xylene can be controlled to favor the formation of 2,5-dibromo-m-xylene. The directing effects of the two methyl groups (ortho-, para-directing) would guide the incoming bromine atoms.

Oxidation of the Precursor: Following the successful dibromination of the precursor, the methyl groups are then oxidized to carboxylic acid functionalities. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The oxidation of 2,5-dibromo-m-xylene would yield the target molecule, this compound.

Derivatization can also play a crucial role in controlling the regioselectivity of bromination. For example, the carboxylic acid groups of isophthalic acid can be esterified to form dialkyl isophthalates. While this does not fundamentally change the meta-directing nature of the functional groups, it can influence the reaction conditions and potentially the distribution of isomers in subsequent bromination reactions. The resulting dibrominated ester can then be hydrolyzed back to the dicarboxylic acid.

A patent describing the direct bromination of isophthalic acid in the presence of fuming sulfuric acid reported the formation of a mixture of brominated products. google.com The isolation of this compound was achieved in a low yield (2.1%), alongside the major products 5-bromoisophthalic acid (20.7%) and 4,5-dibromoisophthalic acid (23.5%). google.com This highlights the inherent difficulty in achieving high regioselectivity in direct bromination and underscores the need for more controlled, indirect methods.

Below is an interactive data table summarizing the product distribution from the direct bromination of isophthalic acid as reported in the aforementioned patent.

| Product | Yield (%) |

| 5-Bromoisophthalic acid | 20.7 |

| 4,5-Dibromoisophthalic acid | 23.5 |

| This compound | 2.1 |

This data illustrates the challenge of selectively synthesizing the 2,5-isomer through direct bromination.

Stereochemical Considerations in Synthesis

In the context of this compound, "stereochemical considerations" primarily refer to the regiochemistry of the substitution pattern on the benzene ring, rather than traditional stereoisomerism involving chiral centers, as the molecule is planar and achiral. The key challenge lies in controlling the positions of the two bromine atoms relative to the two carboxylic acid groups.

The directing effects of the substituents on the benzene ring are the paramount consideration. The carboxylic acid groups are deactivating and meta-directing for electrophilic aromatic substitution. This means they tend to direct incoming electrophiles (like Br⁺) to the positions meta to themselves.

In isophthalic acid, the positions available for substitution are 2, 4, 5, and 6.

Positions 4 and 6 are meta to one carboxyl group and ortho to the other.

Position 2 is ortho to both carboxyl groups.

Position 5 is para to one carboxyl group and meta to the other.

Based on the meta-directing nature of the carboxyl groups, substitution would be expected to primarily occur at the 5-position (to form 5-bromoisophthalic acid) and subsequently at the 4- or 6-positions (to form 4,5- or 5,6-dibromoisophthalic acid, which are identical). The formation of this compound is less favored electronically because the 2-position is sterically hindered and electronically deactivated by two adjacent electron-withdrawing groups, and the 5-position is para to one carboxyl group.

To overcome these inherent electronic and steric disadvantages, indirect methods are necessary. The precursor-based synthesis starting from m-xylene, for example, leverages the ortho-, para-directing nature of the methyl groups to establish the desired 2,5-dibromo substitution pattern before the introduction of the meta-directing carboxyl groups. This strategic manipulation of directing group effects is a central theme in the regioselective synthesis of polysubstituted aromatic compounds.

Crystallographic Analysis and Solid State Structural Elucidation of Dibromoisophthalic Acids

Single-Crystal X-ray Diffraction Studies of 2,5-Dibromoisophthalic Acid

The molecular and crystal structure of this compound has been characterized in its monohydrate form (C₈H₄Br₂O₄·H₂O) through single-crystal X-ray diffraction. This analytical technique provides definitive information regarding the spatial arrangement of atoms within the crystal lattice.

Studies have determined that this compound monohydrate crystallizes in the monoclinic system. The specific space group has been identified as C2/c. This crystallographic information is fundamental to understanding the symmetry and repeating pattern of the molecule in the solid state. Further specific lattice parameters, such as cell dimensions and volume, have not been detailed in the available literature.

Table 1: Crystallographic Data for this compound Monohydrate

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₄Br₂O₄·H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

Hydrogen Bonding Networks and Supramolecular Interactions in Solid State

The solid-state structure of this compound is significantly influenced by a combination of strong hydrogen bonds and other non-covalent interactions. The carboxylic acid groups are primary sites for hydrogen bonding, while the bromine atoms also participate in significant intermolecular contacts.

In the monohydrate crystal, the molecules assemble into extended chains. A notable feature of this assembly is the presence of Br···O interactions, which play a role in stabilizing the crystal lattice. While detailed geometric parameters for the hydrogen bonds involving the carboxylic acid and water molecules are not specified in surveyed literature, the formation of such bonds is a characteristic feature of carboxylic acids in the solid state.

Formation of Two-Dimensional Supramolecular Architectures

While the primary described motif for this compound monohydrate is an extended chain, the assembly of these chains can lead to higher-dimensional structures. In many related brominated isophthalic acids, such as the 4,6-dibromo isomer, extensive O—H···O hydrogen bonds, often mediated by water molecules, link the primary molecules into two-dimensional networks or sheets. core.ac.ukiucr.orgiucr.org

Genesis of Three-Dimensional Supramolecular Frameworks

The extension of supramolecular structures from one or two dimensions into a three-dimensional framework occurs through the action of weaker, yet collectively significant, intermolecular forces. For related compounds like 2,5-dibromoterephthalic acid dihydrate, intermolecular O—H···O hydrogen bonds involving water molecules link molecules to form a three-dimensional framework. In the case of this compound, the stacking of adjacent chains or 2D layers, potentially driven by further hydrogen bonding or other non-covalent interactions, would lead to the formation of a 3D supramolecular structure.

Conformational Analysis and Molecular Packing within Crystal Lattices

The conformation of the this compound molecule, specifically the orientation of the two carboxylic acid groups relative to the benzene (B151609) ring, is a critical factor in its crystal packing. In related isomers like 4,6-Dibromoisophthalic acid monohydrate, the dihedral angles between the benzene ring and the carboxylic acid groups are approximately 37.8° and 36.4°, with the angle between the two acid groups being about 10.9°. core.ac.ukiucr.org This non-planar conformation is typical for substituted isophthalic acids and influences how the molecules can approach each other to form hydrogen bonds and pack efficiently in the crystal lattice. The packing of this compound is characterized by the formation of the extended chains, which then arrange in a repeating pattern to build the final crystal structure.

Coordination Chemistry of 2,5 Dibromoisophthalic Acid: Metal Organic Framework Mof and Coordination Polymer Design

Role as a Ligand in Metal-Organic Framework (MOF) Synthesis

2,5-Dibromoisophthalic acid serves as a bifunctional organic linker, with its two carboxylate groups capable of coordinating to metal centers to form extended network structures. researchgate.net The presence of bromine atoms at the 2 and 5 positions of the benzene (B151609) ring significantly influences the ligand's electronic properties and steric profile, which in turn dictates the coordination behavior and the final architecture of the resulting MOF.

Ligand Design Principles for this compound Integration

The design of MOFs using this compound is guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network topologies. uio.nooaepublish.com The rigid nature of the isophthalate (B1238265) backbone provides a predictable geometry for the formation of robust frameworks. The bromine substituents introduce several key design considerations:

Steric Hindrance: The bulky bromine atoms can influence the coordination environment around the metal center, potentially leading to the formation of specific coordination geometries and framework topologies that might not be accessible with non-brominated analogues.

Electronic Effects: The electron-withdrawing nature of the bromine atoms can modulate the acidity of the carboxylic acid groups and influence the strength of the metal-ligand coordination bonds.

Weak Interactions: Bromine atoms can participate in weak non-covalent interactions, such as halogen bonding and Br···H or Br···O contacts, which can play a crucial role in stabilizing the crystal lattice and influencing the packing of the framework.

Hydrothermal and Solvothermal Synthetic Routes to MOFs

Hydrothermal and solvothermal methods are the most common techniques for the synthesis of MOFs, including those derived from this compound. scispace.comresearchgate.net These methods involve heating a mixture of the metal salt, the organic linker, and a solvent in a sealed vessel, such as a Teflon-lined autoclave, at elevated temperatures and pressures. scispace.comeeer.org

Hydrothermal Synthesis: This method utilizes water as the solvent. scispace.com It is often considered a more environmentally friendly approach. osti.gov The use of water can also influence the deprotonation of the carboxylic acid groups and the resulting coordination modes.

Solvothermal Synthesis: This technique employs organic solvents, such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or ethanol. lucp.net The choice of solvent can significantly impact the solubility of the reactants, the crystallization process, and the final morphology and properties of the MOF. lucp.net

The reaction temperature, time, reactant concentrations, and the presence of modulators are critical parameters that are carefully controlled to obtain crystalline MOFs with desired structures and properties. scispace.com

Structural Diversity of MOFs Incorporating this compound (e.g., 1D, 2D, 3D frameworks)

The combination of this compound with various metal centers leads to a rich structural diversity, with frameworks ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) networks. oaepublish.comrsc.org The final dimensionality and topology of the framework are dictated by the coordination preferences of the metal ion and the bridging mode of the ligand.

For instance, the flexible coordination geometry of certain transition metals can result in the formation of 1D coordination polymers, which can then be further linked into higher-dimensional structures through weaker interactions. In other cases, the combination of the ditopic nature of the this compound linker with metal clusters that act as multi-connecting nodes can directly lead to the formation of robust 3D frameworks with permanent porosity.

Influence of Metal Centers and Co-ligands on MOF Topology

The choice of the metal center is a crucial factor in determining the topology of the resulting MOF. nih.gov Different metal ions exhibit distinct coordination numbers and geometries, which directly influence the connectivity of the network. mdpi.com For example, divalent transition metals like zinc(II) and copper(II) often form paddlewheel secondary building units (SBUs), while higher-valent metals like zirconium(IV) can form more complex clusters, leading to different framework topologies. nih.govmdpi.com

The introduction of co-ligands, particularly N-donor ligands like 4,4'-bipyridine, can further expand the structural diversity of MOFs based on this compound. rsc.org These co-ligands can act as pillars, connecting 2D layers into 3D frameworks, or can compete with the primary ligand for coordination sites, leading to the formation of mixed-ligand MOFs with unique topologies and properties.

Functionalization and Post-Synthetic Modification of MOFs Utilizing this compound Linkers

Modifying Reactivity via Bromine Substituents

The carbon-bromine bond on the aromatic ring of the this compound linker is susceptible to various chemical transformations, making it a valuable site for post-synthetic modification. This allows for the covalent attachment of new functional groups to the MOF framework, thereby tailoring its chemical and physical properties for specific applications.

For example, the bromine atoms can potentially participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new organic moieties into the pores of the MOF. This approach enables the precise engineering of the pore environment, including its size, shape, and chemical functionality. The enhanced reactivity conferred by the bromine substituents opens up a wide range of possibilities for creating highly functional and task-specific MOFs.

Strategies for Tailoring MOF Properties through Functionalization

The strategic functionalization of Metal-Organic Frameworks (MOFs) is a cornerstone of modern materials science, enabling the precise tuning of their properties for specific applications. In the context of MOFs constructed from this compound, the bromine atoms on the organic linker serve as highly versatile handles for both pre-synthetic and post-synthetic modification. These modifications allow for the introduction of a wide array of functional groups, which can profoundly influence the framework's characteristics, including its porosity, stability, catalytic activity, and sensory capabilities.

Post-Synthetic Modification (PSM):

Covalent PSM can also be achieved through other reactions like amide couplings or isocyanate condensations if appropriate functional groups are first introduced by substituting the bromine atoms. rsc.org The ability to perform these modifications without dismantling the crystalline structure is a significant advantage, offering a modular approach to materials design. researchgate.net

Another avenue of PSM is coordinative modification, where new molecules are attached to the metal nodes or secondary building units (SBUs) of the framework. nih.gov While less directly related to the bromine functionality of this compound, it represents a complementary strategy for enhancing the properties of the resulting MOF.

Pre-Synthetic or De Novo Synthesis:

An alternative and equally powerful strategy is the pre-synthetic modification of the this compound linker itself, before its incorporation into the MOF. This de novo synthesis approach allows for the creation of a diverse library of custom-designed linkers. The bromine atoms can be substituted with a variety of functional groups through well-established organic reactions. For example, nucleophilic aromatic substitution can be used to introduce amino or hydroxyl groups, which can then alter the coordination behavior of the linker and the properties of the final MOF.

This pre-functionalization allows for greater control over the final structure and properties of the MOF. By carefully selecting the functional groups on the isophthalic acid backbone, it is possible to direct the self-assembly process to yield specific network topologies and pore environments. For example, the introduction of hydrogen-bonding groups can influence the framework's stability and its affinity for polar guest molecules.

Impact of Functionalization on MOF Properties:

The functionalization of MOFs derived from this compound can lead to significant enhancements in their performance for various applications:

Gas Storage and Separation: By modifying the pore size and surface chemistry, the selectivity and capacity for storing gases like hydrogen and carbon dioxide can be improved. berkeley.edu The introduction of polar functional groups, for instance, can enhance the affinity for CO2 over less polar gases like methane.

Catalysis: Incorporating catalytically active sites, such as metal complexes or organic catalysts, onto the linker can create highly efficient and reusable heterogeneous catalysts. The porous nature of the MOF allows for substrate access to these active sites while preventing their aggregation or leaching.

Sensing: The introduction of chromophores or fluorophores can impart luminescent properties to the MOF, making it a sensitive and selective sensor for detecting specific analytes. The presence of an analyte can modulate the luminescence through various mechanisms, such as energy transfer or electron transfer.

Supramolecular Chemistry and Self Assembly of 2,5 Dibromoisophthalic Acid Derivatives

Non-Covalent Interactions in Supramolecular Architectures

The self-assembly of 2,5-dibromoisophthalic acid derivatives into predictable, higher-order structures is fundamentally governed by a hierarchy of non-covalent interactions. mdpi.com These interactions, though weaker than covalent bonds, are highly directional and act cooperatively to define the final supramolecular architecture. encyclopedia.pubharvard.edu The key interactions at play are strong hydrogen bonds from the carboxylic acid groups, halogen bonds from the bromine substituents, and weaker aromatic interactions. rsc.orgsioc-journal.cn

Directed Assembly through Carboxylic Acid Moieties

The carboxylic acid groups are powerful and reliable synthons in supramolecular chemistry, directing the assembly of molecules with high fidelity. mdpi.com They typically form robust hydrogen-bonded dimers through a recognizable R²₂(8) graph set motif, where two molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.netmdpi.com This primary interaction is often responsible for the initial formation of chains, ribbons, or sheet-like structures. researchgate.net

In derivatives of isophthalic acid, the 1,3-disposition of the carboxyl groups allows for the formation of extended, zig-zag chains or more complex networked patterns. mdpi.com For instance, the crystal structure of 4,6-dibromoisophthalic acid monohydrate, a related isomer, demonstrates an extensive two-dimensional network held together by O–H···O hydrogen bonds involving the acid groups and water molecules. researchgate.net This highlights the crucial role of carboxylic acid moieties in establishing the foundational framework of the supramolecular assembly. mdpi.com The predictable nature of these hydrogen-bonding patterns is a cornerstone in the design of crystalline solids. mdpi.com

Halogen Bonding and Aromatic Interactions

These interactions can effectively link the primary hydrogen-bonded motifs into more complex three-dimensional arrays. rsc.org Studies on analogous bromo-substituted macrocycles show that C–Br···O and C–Br···N halogen bonds are instrumental in aggregating molecules into one-dimensional chains. rsc.org Furthermore, aromatic or π-π stacking interactions between the benzene (B151609) rings of adjacent molecules can add further stability to the supramolecular construct. sioc-journal.cnnih.gov The interplay between strong hydrogen bonds, which might form a 2D layer, and weaker but significant halogen and aromatic interactions, which link these layers, is a key strategy in crystal engineering. sioc-journal.cn The strength and directionality of the halogen bond can be a deciding factor in the competition against other weak interactions, influencing the final crystal packing. beilstein-journals.org

Table 1: Representative Non-Covalent Interactions in Brominated Aromatic Carboxylic Acids This table presents typical interaction geometries found in crystal structures of compounds analogous to this compound, illustrating the nature of the directing forces.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Reference Compound |

|---|---|---|---|---|---|

| Hydrogen Bond | O-H (carboxyl) | O=C (carboxyl) | ~2.6 - 2.7 | ~170 - 180 | 2-Bromobenzene-1,3,5-tricarboxylic acid researchgate.net |

| Halogen Bond | C-Br | O=C (carbonyl) | ~3.0 - 3.4 | ~160 - 175 | Bromo-substituted imide macrocycles rsc.org |

| Halogen Bond | C-I | O (carboxylate) | ~2.9 | ~175 | 3-Iodopyridinium-5-nitroisophthalate beilstein-journals.org |

| π-π Stacking | Benzene Ring | Benzene Ring | ~3.6 - 3.9 | - | 5-Amino-2,4,6-tribromoisophthalic acid researchgate.net |

Design and Construction of Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-Bonded Organic Frameworks (HOFs) are a class of porous, crystalline materials constructed from organic building blocks, or "tectons," that self-assemble through directional hydrogen bonds. sioc-journal.cnwikipedia.org Unlike Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), HOFs are held together by non-covalent forces, which makes them potentially easier to synthesize and regenerate. sioc-journal.cnmdpi.com

The design of stable HOFs with permanent porosity relies on the careful selection of rigid tectons that feature strong, directional hydrogen-bonding motifs. sioc-journal.cnnih.gov this compound is an exemplary candidate for a HOF tecton. Its key features for HOF construction include:

Rigid Core : The benzene ring provides a stiff and planar scaffold. mdpi.com

Directional H-bonds : The two carboxylic acid groups are positioned at a 120° angle, providing well-defined vectors for network propagation and leading to predictable topologies, such as hexagonal (6,3) networks. mdpi.comresearchgate.net

The construction of HOFs typically involves crystallizing the tecton from a suitable solvent. wikipedia.org The resulting frameworks can possess significant internal surface areas and ordered pores, making them promising for applications in gas storage and separation. sioc-journal.cnmdpi.com For example, HOFs built from other aromatic carboxylic acids have demonstrated notable uptake of gases like hydrogen and carbon dioxide. mdpi.com The judicious combination of robust hydrogen-bonding synthons with rigid molecular geometry is the guiding principle for creating permanently porous HOFs. nih.gov

Table 2: Properties of Porous HOFs Constructed from Aromatic Carboxylic Acid Tectons This table showcases the performance of HOFs built from building blocks analogous to this compound, demonstrating the potential for creating functional porous materials.

| HOF Building Block (Tecton) | Framework Topology | BET Surface Area (m²/g) | H₂ Adsorption (wt % at 77 K, 1 bar) | CO₂ Adsorption (wt % at 273 K, 1 bar) | Reference |

|---|---|---|---|---|---|

| 1,3,5-Benzenetricarboxylic acid analogue | Hexagonal network | 2796 | 2.2 | 15.9 | mdpi.com |

| Tetrakis(4-carboxyphenyl)pyrazine | 4-fold interpenetrated | - | - | - | nih.gov |

| 4,4′,4′′-Nitrilotris([1,1′-biphenyl]-3,5-dicarboxylic acid) | Honeycomb-like layer | - | - | - | nih.gov |

| Tetrakis(4-(2,4-diamino-1,3,5-trizenyl)phenyl)methane | Interpenetrated diamondoid | ~750 | High C₂H₂ uptake | High CO₂ uptake | nih.gov |

External Stimuli Responsiveness in Supramolecular Systems

Supramolecular systems, particularly those held together by reversible non-covalent interactions, are ideal platforms for developing "smart" materials that respond to external stimuli. mdpi.comrsc.orgnih.gov These stimuli can include changes in pH, temperature, light, or the presence of specific chemical analytes, which can trigger a macroscopic change in the material's properties. rsc.orgencyclopedia.pub

HOFs constructed from derivatives of this compound are predicted to be responsive to several types of stimuli:

pH-Responsiveness : The carboxylic acid groups that form the primary structure of the HOF are pH-sensitive. In a basic environment, deprotonation would occur, converting the neutral carboxylic acid dimers into charged carboxylates. This would disrupt the hydrogen-bonding network, potentially leading to the dissolution or structural transformation of the framework. nih.gov This behavior could be harnessed for controlled release applications.

Guest-Induced Transformations : The inherent flexibility of hydrogen bonds allows some HOFs to exhibit dynamic structural changes, such as "breathing" (pore contraction/expansion) or gate-opening effects upon the inclusion of guest molecules. nih.gov The pores of a HOF made from this compound could potentially adapt their size and shape to accommodate specific guests, a useful property for selective separations and sensing. nih.govnih.gov

Chemical Responsiveness : The halogen bonds, while robust, can be selectively perturbed by competing Lewis bases. Introducing a strong halogen bond acceptor could disrupt these secondary interactions, leading to a controlled structural change or a change in the material's bulk properties, such as luminescence or conductivity. rsc.org

The ability to rationally design supramolecular systems that reconfigure their structure in response to external cues is a major goal in materials chemistry. rsc.org The combination of strong, yet reversible, hydrogen bonds and weaker, tunable secondary interactions makes HOFs based on this compound promising candidates for the development of such advanced, functional materials.

Table 3: Potential Stimuli and Responses for a HOF Based on this compound This table outlines the hypothetical responsiveness of a supramolecular system derived from this compound based on the nature of its non-covalent interactions.

| Stimulus | Interacting Moiety | Predicted Response Mechanism | Potential Application |

|---|---|---|---|

| pH Increase | Carboxylic Acid | Deprotonation disrupts O-H···O hydrogen bonds, causing framework disassembly. nih.gov | Controlled release, pH sensing |

| Guest Molecule | Pores/Channels | Framework "breathes" to accommodate guest, altering pore size and shape. nih.gov | Selective separation, sensing |

| Competing Lewis Base | Bromine Atom | Disruption of C-Br···O halogen bonds, altering inter-network packing. | Chemical sensing, switchable materials |

| Temperature Change | All non-covalent bonds | Increased thermal motion weakens interactions, may lead to phase transition or dissolution. rsc.org | Thermo-responsive materials |

Chemical Reactivity and Advanced Functionalization Studies

Electrophilic Aromatic Substitution Reactions on the Dibromoisophthalic Acid Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. minia.edu.egmasterorganicchemistry.com In the case of 2,5-dibromoisophthalic acid, the benzene (B151609) ring is significantly deactivated due to the presence of two electron-withdrawing carboxylic acid groups and two bromine atoms. Despite this deactivation, EAS reactions can be forced under harsh conditions, and the directing effects of the substituents guide the position of the incoming electrophile.

The carboxylic acid groups are strong meta-directing groups, while the bromine atoms are ortho-, para-directing. The positions ortho to the bromine atoms (C4 and C6) are the most likely sites for substitution.

Nitration: Nitration of substituted benzenes is a classic example of EAS. libretexts.org For this compound, nitration would be expected to occur at the C4 or C6 positions. Although specific studies on the nitration of this compound are not widely reported, related brominated isophthalic acid derivatives provide insight. For instance, the nitration of other deactivated aromatic compounds often requires potent nitrating agents like a mixture of fuming nitric acid and fuming sulfuric acid. libretexts.org

| Reactant | Reagents | Expected Product(s) | Notes |

| This compound | HNO₃ / H₂SO₄ | 2,5-Dibromo-4-nitroisophthalic acid and/or 2,5-Dibromo-6-nitroisophthalic acid | Reaction conditions would likely need to be harsh due to the deactivated ring. |

Regioselective Derivatization at Bromine Positions

The bromine atoms on the this compound core are key handles for further functionalization. Regioselective derivatization allows for the controlled introduction of new functional groups at specific bromine positions, which is crucial for creating complex molecular architectures.

One common strategy for derivatizing aryl bromides is through halogen-metal exchange reactions. This typically involves treating the dibromo compound with an organolithium or Grignard reagent. The regioselectivity of this exchange is influenced by the electronic and steric environment around each bromine atom. For 3-substituted 1,2-dibromo arenes, the halogen-metal exchange often occurs preferentially at the 2-position. thieme-connect.de In the case of this compound, the relative reactivity of the two bromine atoms would depend on the specific reagents and reaction conditions used.

Another approach is through nucleophilic aromatic substitution (SNAr), although this is less common for aryl bromides unless activated by strong electron-withdrawing groups in the ortho or para positions. Given the substitution pattern of this compound, SNAr is generally not a favored pathway.

More recently, regioselective copper-catalyzed amination reactions have been mentioned as a possibility for functionalizing brominated isophthalic acids. lookchem.comscispace.com

| Reaction Type | Reagents | Potential Products | Key Considerations |

| Halogen-Metal Exchange | n-BuLi or i-PrMgCl | Monolithiated or monomagnesiated intermediates | Potential for benzyne (B1209423) formation at higher temperatures. thieme-connect.de |

| Copper-Catalyzed Amination | Amine, Copper Catalyst | Mono- or di-aminated products | Offers a route to nitrogen-containing derivatives. lookchem.comscispace.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in organic synthesis. nih.govlibretexts.org The bromine atoms of this compound serve as excellent electrophilic partners in these reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgdiva-portal.org This reaction is highly versatile for creating biaryl structures. This compound can undergo Suzuki coupling at one or both bromine positions, depending on the stoichiometry of the reagents.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.net This reaction provides a means to introduce alkenyl groups onto the aromatic core of this compound.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst. mdpi.comrsc.org This reaction is invaluable for the synthesis of arylalkynes.

The table below summarizes representative conditions for these cross-coupling reactions, which are generally applicable to aryl bromides.

| Coupling Reaction | Typical Reagents | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Base (e.g., K₂CO₃, Cs₂CO₃) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Biaryl compounds |

| Heck | Alkene, Base (e.g., Et₃N) | Pd(OAc)₂, P(o-tolyl)₃ | Aryl-substituted alkenes |

| Sonogashira | Terminal alkyne, Base (e.g., Et₃N) | Pd(PPh₃)₄, CuI | Arylalkynes |

These reactions have been successfully applied to a variety of bromo-substituted aromatic compounds, and similar reactivity would be expected for this compound, allowing for the synthesis of a wide range of derivatives with tailored electronic and structural properties. nih.govmdpi.comrsc.orgnih.gov

Esterification and Amidation Reactions of Carboxylic Acid Groups

The two carboxylic acid groups of this compound are readily converted into esters and amides, which can modify the solubility, steric bulk, and coordination properties of the molecule.

Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using a coupling agent. libretexts.org The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for forming esters, especially with sterically hindered alcohols. organic-chemistry.org

Amidation: Amidation involves the reaction of the carboxylic acid with an amine. Direct reaction requires high temperatures to drive off water. More commonly, the carboxylic acid is first activated with a coupling reagent, such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a reactive intermediate that readily reacts with the amine to form the amide bond. researchgate.netnih.gov

| Reaction | Reagents | Product | Common Methods |

| Esterification | Alcohol (R-OH) | 2,5-Dibromoisophthalate ester | Fischer Esterification (acid catalyst), Steglich Esterification (DCC, DMAP) organic-chemistry.org |

| Amidation | Amine (R-NH₂) | 2,5-Dibromoisophthalamide | Use of coupling agents (e.g., EDC, DCC) researchgate.net |

These derivatization reactions of the carboxylic acid groups are fundamental for incorporating this compound into larger molecular systems, such as polymers, metal-organic frameworks (MOFs), and pharmaceutical compounds. rsc.org

Advanced Applications of 2,5 Dibromoisophthalic Acid and Its Derived Materials

Catalytic Applications of MOFs and Coordination Polymers

Metal-organic frameworks and coordination polymers are valued in catalysis due to their high surface area, tunable porosity, and the presence of active metal sites. ambeed.com These features create opportunities for their use as either heterogeneous or homogeneous catalysts. researchgate.netresearchgate.net

Heterogeneous Catalysis

Heterogeneous catalysts operate in a different phase from the reactants, offering advantages in separation and reusability. researchgate.net MOFs, with their robust, porous structures, are prime candidates for supporting catalytic metal centers. ambeed.com

While the synthesis of coordination polymers from various brominated isophthalic acids has been reported, detailed studies focusing on the heterogeneous catalytic activity of frameworks derived specifically from 2,5-dibromoisophthalic acid are not widely available in peer-reviewed literature. Research has often focused on isomers or other derivatives. For instance, a patent describes a method for producing aromatic carboxylic acids, such as isophthalic acid from m-xylene (B151644), which utilizes a catalyst system containing a copper salt of this compound. This suggests a potential application in industrial oxidation reactions, though comprehensive studies on the material as a reusable heterogeneous catalyst are limited.

Homogeneous Catalysis using Derived Complexes

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often leading to high activity and selectivity under mild conditions. This is typically achieved using soluble metal-ligand complexes.

The development of discrete molecular complexes from this compound for use in homogeneous catalysis is a potential area of research. However, specific examples and detailed mechanistic studies for such complexes are not extensively documented in the current scientific literature. The focus has often been on the synthesis of the coordination polymers themselves rather than their application as soluble catalysts.

Photocatalytic Systems

Photocatalysis utilizes light to drive chemical reactions, with MOFs being investigated for applications like CO2 reduction and pollutant degradation due to their ability to absorb light and generate charge carriers. The electronic properties of both the metal node and the organic linker are crucial for photocatalytic activity.

Currently, there is a lack of specific research detailing the use of MOFs or coordination polymers constructed from this compound in photocatalytic systems. Studies on photocatalytic MOFs often employ ligands with specific chromophores, such as amino or hydroxyl groups, to enhance visible light absorption, for instance using 2,5-dihydroxyterephthalic acid to construct materials like UiO-66-(OH)2. The application of this compound in this specific context remains an area for future exploration.

Sensing Applications of MOFs and Supramolecular Assemblies

The inherent porosity and tunable luminescent properties of MOFs make them excellent candidates for chemical sensing applications. Interaction between an analyte and the MOF can lead to a detectable change in its fluorescence or other physical properties.

Detection of Metal Ions and Anions

The design of MOFs for the selective detection of specific metal ions or anions is an active field of research. The sensing mechanism often relies on the specific interaction between the target ion and the functional sites within the MOF, leading to a change in the luminescent signal.

While numerous MOFs have been developed for ion sensing, those constructed specifically from this compound for this purpose are not prominently featured in the literature. Research has demonstrated the use of related ligands, such as 4-bromoisophthalic acid in a Manganese-based MOF for detecting Hg²⁺ ions. However, similar applications for this compound-based materials have not been detailed.

Gas Sensing and Chemical Recognition

MOFs can be used to detect gases and small organic molecules, a property valuable for environmental monitoring and safety. Their porous structure allows for the adsorption of analytes, and functional groups on the organic linkers can provide specific recognition sites.

Materials derived from this compound have shown promise in this area. A patented technology describes a lanthanide-based MOF utilizing a substituted isophthalic acid ligand, including this compound, for the fluorescent detection of nitroaromatic compounds. These compounds are often found in explosives, and their detection is critical for security applications. Another patent details a luminescent MOF, also built with ligands including this compound, designed for use as a temperature sensor.

Table 1: Patented Sensing Applications of this compound Derived MOFs

| Application | MOF Type | Analyte/Stimulus | Principle |

| Chemical Recognition | Lanthanide-MOF | Nitroaromatic Compounds | Fluorescence Quenching |

| Temperature Sensing | Luminescent MOF | Temperature | Luminescence Intensity Change |

These examples highlight the potential of this compound as a valuable component in the design of advanced sensory materials, particularly for detecting specific chemical agents and physical stimuli through changes in luminescence.

Luminescence-Based Sensing Platforms

The unique electronic and structural properties of this compound and its derivatives make them excellent candidates for constructing luminescence-based sensing platforms, particularly within metal-organic frameworks (MOFs). shaktichemicals.org These MOFs can be designed as highly sensitive and selective sensors for various environmental and biological analytes. nih.gov

A notable example involves the modular construction of a luminescent europium-based MOF (Eu-MOF). lookchem.com In this platform, a primary ligand, 2,5-furandicarboxylic acid (H2FDA), can be partially substituted with various isophthalic acid derivatives, including a bromo-functionalized variant, to fine-tune the sensor's affinity for specific analytes. The organic ligands act as "antennas," absorbing energy and transferring it to the luminescent metal center, typically a lanthanide ion like Eu³⁺. shaktichemicals.orglookchem.com

Detailed research on a bromo-functionalized MOF, referred to as Eu-FDA-Br, has demonstrated a specific sensing mechanism for the fungicide chlorothalonil (B1668833). lookchem.com The sensing action is based on a photoelectron transfer (PET) process. When the Eu-FDA-Br framework is excited, the electron-rich aromatic ring of the bromo-isophthalic acid derivative can donate an electron to the electron-deficient chlorothalonil molecule. This transfer of an electron to the analyte quenches the luminescence of the MOF, providing a clear and measurable signal for the presence of the fungicide. lookchem.com This "turn-off" sensing strategy highlights how the bromine substituent on the isophthalic acid backbone plays a direct role in the electronic interactions that enable selective detection.

Interactive Table 1: Luminescence-Based Sensing with Bromo-Isophthalic Acid Derivative

A summary of research findings on a luminescent MOF sensor incorporating a bromo-isophthalic acid derivative.

| Feature | Description | Reference |

|---|---|---|

| Sensing Platform | Europium-based Metal-Organic Framework (Eu-MOF) | lookchem.com |

| Functional Ligand | Bromo-isophthalic acid derivative (Eu-FDA-Br) | lookchem.com |

| Target Analyte | Chlorothalonil (fungicide) | lookchem.com |

| Sensing Mechanism | Photoelectron Transfer (PET) from the MOF to the analyte | lookchem.com |

| Signal Response | Luminescence quenching ("turn-off" signal) | lookchem.com |

Electrochemical Sensing Mechanisms

Electrochemical sensors are widely used analytical devices that convert a chemical interaction into a measurable electrical signal, offering advantages such as low cost, high sensitivity, and rapid response. mdpi.commdpi.com These sensors typically consist of a receptor unit that specifically interacts with the target analyte and a transducer that converts this interaction into a signal such as current, potential, or impedance. mdpi.com The performance of an electrochemical sensor is heavily dependent on the materials used to construct the working electrode. nih.gov

While direct applications of this compound in published electrochemical sensor research are not prominent, its chemical structure suggests significant potential. Functional materials like polymers, nanocomposites, and MOFs are often used to modify electrodes to enhance their selectivity and sensitivity. mdpi.comnih.gov this compound can serve as a monomer to create functional polymer films via electropolymerization directly onto an electrode surface. The carboxylic acid groups could provide sites for electrostatic interactions or further functionalization, while the bromine atoms could influence the electronic properties of the polymer or act as specific recognition sites.

Furthermore, its role as a linker in MOFs could be leveraged for electrochemical applications. mdpi.com MOFs can be designed with high surface areas and tailored pore environments, and when deposited on an electrode, they can pre-concentrate analytes and facilitate electrocatalytic reactions. A MOF constructed with this compound could possess unique redox properties or catalytic activity, making it a candidate for detecting a range of biomolecules or environmental pollutants.

Materials Science Applications (beyond MOFs)

Beyond its use in MOFs, this compound is a valuable intermediate in broader materials science, particularly in the creation of high-performance polymers.

Polymer and Polymer Composite Development

This compound serves as an important monomer or modifier for various polymers, most notably polyesters and polyamides. google.comgoogle.com Similar to its parent compound, purified isophthalic acid, it can be incorporated into polymer chains through polycondensation reactions. shaktichemicals.orgrelicchemicals.in In this process, the dicarboxylic acid reacts with a diol (for polyesters) or a diamine (for polyamides) to form long polymer chains. nih.govrsc.org

The inclusion of isophthalic acid-based monomers is known to improve key polymer properties such as thermal stability, chemical resistance, and mechanical strength. relicchemicals.in By using this compound, chemists can synthesize specialty polymers where the bromine atoms are covalently bonded within the polymer backbone. This "reactive" approach ensures the permanent integration of bromine's properties into the material. These brominated polymers are essential for applications requiring specific functionalities imparted by the halogen atoms, such as flame retardancy, increased refractive index, or modified chemical reactivity. google.comgoogle.com

Flame Retardant Materials (referencing related compounds)

The most significant application for incorporating bromine into polymers is for flame retardancy. Halogenated compounds, particularly those containing bromine, are highly effective flame retardants. relicchemicals.in Their primary mechanism of action occurs in the gas phase during combustion. When the polymer heats up, it decomposes and releases flammable gases. The carbon-bromine bonds in the polymer break, releasing bromine radicals (Br•). relicchemicals.inuoregon.edu

These bromine radicals are highly effective at interrupting the fire's chain reaction. They scavenge the high-energy hydrogen (H•) and hydroxyl (OH•) radicals in the flame, which are essential for propagating combustion, and replace them with less reactive bromine radicals. relicchemicals.in This process effectively suffocates the fire at a molecular level, slowing or preventing the spread of flames.

By using this compound as a reactive monomer in the synthesis of polyesters or other polymers, flame retardancy is built directly into the material's structure. google.comgoogle.com This is often preferable to using additive flame retardants, which are merely mixed with the polymer and can potentially leach out over time. The use of brominated isophthalic acids has been specifically noted as a strategy for producing fire-resistant textiles and clothing.

Computational and Theoretical Investigations of 2,5 Dibromoisophthalic Acid Systems

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. uoregon.edunih.govnewswise.com For 2,5-dibromoisophthalic acid, DFT calculations would be instrumental in determining a range of fundamental molecular properties and predicting its chemical reactivity.

Molecular Geometry and Structural Parameters: A primary step in any DFT study is the optimization of the molecule's geometry to find its lowest energy conformation. This would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, DFT can predict the C-Br, C-C, C-O, and O-H bond lengths and the orientation of the two carboxyl groups relative to the benzene (B151609) ring. This calculated structure is crucial as it forms the basis for all other property calculations. In related studies of other brominated aromatic acids, DFT has been used to correlate calculated geometries with experimental data from X-ray crystallography.

Electronic Properties and Reactivity Descriptors: DFT is used to calculate key electronic properties that govern the molecule's behavior. The distribution of electron density, for example, can reveal the electrophilic and nucleophilic sites. For this compound, the electron-withdrawing nature of the bromine atoms and carboxylic acid groups would significantly influence the electronic landscape of the benzene ring.

Key reactivity descriptors that can be calculated using DFT include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its electronic excitation properties.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface, identifying regions prone to electrostatic interactions, such as hydrogen bonding.

Fukui Functions: These functions help in predicting the most likely sites for nucleophilic, electrophilic, or radical attack, offering a more nuanced view of reactivity than simple charge analysis. uoregon.edu

DFT calculations on the related molecule 4,6-dibromoisophthalic acid have been proposed to correlate crystallographic data with electronic behavior, mapping electrostatic potentials to identify the electron-withdrawing centers at the bromine atoms and estimating the electronic bandgap.

| ESP Minima/Maxima | (e.g., Negative near O, Positive near H) | Predicts sites for non-covalent interactions. |

Note: The values in this table are illustrative examples and require specific DFT calculations for this compound to be determined accurately.

Molecular Dynamics Simulations for Supramolecular Assembly and MOF Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. wikipedia.orgnih.gov This technique is particularly well-suited for investigating the formation of larger structures (supramolecular assembly) and the dynamic behavior of materials like Metal-Organic Frameworks (MOFs).

Supramolecular Assembly: this compound molecules can interact with each other through hydrogen bonds between their carboxylic acid groups and potentially through halogen bonding involving the bromine atoms. MD simulations can model the self-assembly of these molecules in different environments (e.g., in solution or on a surface). By simulating a system containing many molecules, one can observe the spontaneous formation of dimers, chains, or more complex 2D and 3D networks. rsc.org These simulations provide insights into the stability of different hydrogen-bonding motifs and the role of the solvent in the assembly process.

Dynamics of Metal-Organic Frameworks (MOFs): As a dicarboxylic acid, this compound is a potential organic linker for the synthesis of MOFs. MOFs are crystalline materials with porous structures, and their properties are highly dependent on the dynamics of the framework. mdpi.com MD simulations can be employed to study several aspects of MOFs constructed using this linker:

Framework Flexibility: MD simulations can reveal the flexibility of the MOF structure, including phenomena like "breathing," where the framework undergoes large-amplitude changes in response to external stimuli such as pressure or guest molecule adsorption. frontiersin.org

Guest Adsorption and Diffusion: The primary application of many MOFs is in gas storage and separation. MD simulations can model the interactions between guest molecules (e.g., CO₂, H₂, CH₄) and the MOF, calculating adsorption energies and diffusion pathways within the pores. nih.gov This is crucial for assessing the performance of a hypothetical MOF based on this compound for specific applications.

Thermal Stability: By performing simulations at different temperatures, the structural integrity and thermal stability of the MOF can be assessed, identifying the temperature at which the framework begins to collapse.

For example, MD simulations have been used to study the stability of MOF-5 and MOF-74 in the presence of water and to understand the adsorption mechanisms of various gases. nih.govnih.govmdpi.com

Prediction of Material Properties and Performance

A key advantage of computational modeling is its ability to predict the properties of new, yet-to-be-synthesized materials. By combining DFT and MD, researchers can screen potential materials and predict their performance for specific applications.

Properties of MOFs and Coordination Polymers: For a hypothetical MOF constructed from this compound and a chosen metal node, computational methods can predict a range of important properties:

Porosity and Surface Area: The optimized crystal structure from DFT can be used to calculate the pore size, pore volume, and accessible surface area, which are critical parameters for adsorption applications.

Mechanical Properties: DFT can be used to calculate the bulk modulus and other elastic constants, providing insight into the mechanical stability and rigidity of the material.

Electronic and Optical Properties: The electronic band structure can be calculated to determine if the material is a semiconductor, insulator, or conductor. This is relevant for applications in electronics and photocatalysis. Time-dependent DFT (TD-DFT) can predict optical absorption spectra, which is important for applications like sensing.

Computational modeling has been successfully used to predict acid gas binding energies in a series of rare earth-based MOFs, demonstrating the power of these methods in materials design. newswise.com

Table 2: Predictable Properties of a Hypothetical MOF with this compound Linkers

| Property | Computational Method | Relevance |

|---|---|---|

| Crystal Structure | DFT / X-ray Diffraction Simulation | Foundation for all other property predictions. |

| Pore Diameter | Geometric Analysis of DFT Structure | Determines which molecules can enter the pores. |

| BET Surface Area | Geometric Analysis | Predicts the capacity for gas adsorption. |

| Gas Adsorption Isotherms | Grand Canonical Monte Carlo (GCMC) / MD | Predicts performance in gas storage/separation. |

| Bulk Modulus | DFT | Indicates mechanical stability under pressure. |

| Electronic Band Gap | DFT | Determines electronic and photocatalytic potential. |

Future Research Trajectories and Emerging Opportunities

Exploration of Novel Synthetic Routes for Improved Yield and Purity

Traditional synthesis of 2,5-dibromoisophthalic acid often involves the bromination of isophthalic acid, which can lead to a mixture of isomers and di-brominated products, necessitating harsh reaction conditions and laborious purification. For instance, the bromination of isophthalic acid in fuming sulfuric acid can result in a mixture containing this compound, 5-bromoisophthalic acid, and 4,5-dibromoisophthalic acid, with low yields for the desired isomer. Future research is directed towards developing more selective and efficient synthetic methodologies.

Key areas of exploration include:

Catalyst Development: Investigating novel catalysts to improve the regioselectivity of the bromination reaction, thereby increasing the yield of the 2,5-isomer and minimizing the formation of byproducts.

Alternative Brominating Agents: Exploring milder and more selective brominating agents to avoid the harsh conditions associated with traditional methods.

Flow Chemistry: Utilizing microreactor technology to achieve better control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity.

Purification Techniques: Developing more efficient and scalable purification methods to isolate high-purity this compound from complex reaction mixtures.

A comparative look at synthetic approaches highlights the need for innovation:

| Method | Reagents | Conditions | Yield of this compound | Challenges |

| Traditional Bromination | Isophthalic acid, Br₂, fuming H₂SO₄ | High Temperature (e.g., 150°C) | Low (e.g., ~2.1%) | Poor selectivity, harsh conditions, difficult isomer separation. |

| Nitric Acid-Mediated Bromination | Isophthalic acid, Br₂, concentrated HNO₃ | 20°C | Not the primary product | Primarily yields other isomers like 5-bromoisophthalic acid and 4,5-dibromoisophthalic acid. scirp.org |

Development of Advanced MOF Architectures for Specific Functions

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The rigid and difunctional nature of this compound makes it an excellent ligand for constructing robust MOFs with unique properties. Future research in this area will focus on designing advanced MOF architectures for targeted applications.

Emerging research directions include:

Hierarchical Porosity: Creating MOFs with multiple pore sizes to facilitate the diffusion of molecules of different sizes, which is crucial for applications in catalysis and separation.

Functionalization: Post-synthetic modification of MOFs containing this compound to introduce new functional groups, thereby tailoring their chemical and physical properties. For example, the bromine atoms can serve as sites for further chemical reactions.

Stimuli-Responsive MOFs: Designing MOFs that can change their structure and properties in response to external stimuli such as light, temperature, or the presence of specific chemical species.

Chiral MOFs: Utilizing the potential for creating chiral structures for applications in enantioselective separation and catalysis.

The development of MOFs like UTSA-83, which is synthesized from 4,6-dibromoisophthalic acid (an isomer of this compound), demonstrates the potential of brominated isophthalic acids in creating layered MOF structures with permanent porosity. researchgate.net

Integration into Hybrid Materials and Nanocomposites

The incorporation of this compound or its derivatives into hybrid materials and nanocomposites is a promising area for creating materials with enhanced properties. elsevier.com These materials combine the advantages of both organic and inorganic components.

Future opportunities lie in:

Polymer-MOF Hybrids: Embedding MOFs derived from this compound into polymer matrices to improve the mechanical, thermal, and gas separation properties of the resulting composite material. elsevier.commdpi.com

Surface Modification: Grafting this compound onto the surface of nanoparticles (e.g., silica, titania, zinc oxide) to improve their dispersion in polymer matrices and to introduce new functionalities. mdpi.com

In Situ Synthesis: Forming the inorganic component (e.g., silica) within a polymer matrix that contains this compound, leading to a highly integrated hybrid material. edi-info.ir

Layer-by-Layer Assembly: Creating thin films with controlled architecture by alternately depositing layers of polymers and materials containing this compound.

These hybrid materials could find applications in coatings, membranes, sensors, and electronic devices. elsevier.com

Investigation of Bio-Inspired Applications and Biomimetic Systems

The structural motifs present in this compound can be used to mimic biological systems and to develop materials for biomedical applications. While direct applications are still emerging, the principles of molecular recognition and self-assembly are key.

Potential research avenues include:

Drug Delivery: Designing MOFs based on this compound that can encapsulate and release drug molecules in a controlled manner. The porosity and chemical functionality of the MOF can be tuned to optimize drug loading and release kinetics.

Biosensing: Creating sensor platforms where the specific binding of a biomolecule to a MOF or hybrid material containing this compound results in a detectable signal (e.g., a change in fluorescence or color).

Enzyme Mimics: Developing catalytic materials that mimic the active sites of enzymes. The combination of metal centers and the organic linker in MOFs can create microenvironments that facilitate specific chemical reactions.

Biocompatible Coatings: Using this compound-based materials to create coatings for medical implants that improve their biocompatibility and reduce the risk of rejection. The development of biopolymer-based nanocomposites is a growing field with potential for such applications. nih.gov

An interesting related compound, 5-amino-2,4,6-tribromoisophthalic acid, has been investigated for its potential in experimental phasing of macromolecules, highlighting how halogenated aromatic acids can play a role in structural biology. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis and Application

Adopting green chemistry principles is crucial for the future of chemical manufacturing. mlsu.ac.in Research into sustainable methods for the synthesis and application of this compound is an important trajectory.

Key goals for green chemistry in this context include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids in both synthesis and processing. mdpi.com Water-based synthesis routes have been successfully developed for other ligands and their corresponding MOFs. rsc.org

Energy Efficiency: Developing synthetic routes that can be performed at lower temperatures and pressures, thereby reducing energy consumption. mlsu.ac.in This could involve the use of more active catalysts or alternative energy sources like microwave or ultrasound irradiation. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. mlsu.ac.inresearchgate.net

Mechanochemistry: Employing solvent-free mechanochemical methods, such as ball milling, for the synthesis of MOFs and other materials, which can reduce solvent waste and energy usage. researchgate.net

Renewable Feedstocks: While challenging for this specific compound, long-term research could explore pathways from biomass-derived starting materials. The development of polyethylene (B3416737) furandicarboxylate (PEF) from furan-2,5-dicarboxylic acid (FDCA), a biomass-derived diacid, serves as an inspiration for moving away from petroleum-based feedstocks. stanford.edu

The following table summarizes green chemistry principles and their potential application to this compound:

| Green Chemistry Principle | Application to this compound |

| Prevention of Waste | Optimize reactions to improve yield and reduce byproducts. mlsu.ac.in |

| Atom Economy | Design syntheses that incorporate a higher percentage of reactant atoms into the final product. researchgate.net |

| Safer Solvents and Auxiliaries | Replace traditional hazardous solvents with water or other green alternatives. mlsu.ac.inmdpi.com |

| Design for Energy Efficiency | Utilize catalysis or alternative energy sources to lower reaction temperatures and pressures. mlsu.ac.in |

| Use of Renewable Feedstocks | Explore long-term synthetic strategies starting from biomass. stanford.edu |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,5-Dibromoisophthalic acid, and how can reaction parameters be optimized?

- Methodological Answer :

- Direct Bromination : Start with isophthalic acid and use brominating agents like Br₂ in the presence of Lewis acids (e.g., FeBr₃) to introduce bromine at positions 2 and 5. Optimize solvent polarity (e.g., acetic acid vs. DCM) and temperature (40–80°C) to enhance regioselectivity .

- Post-Functionalization : Modify pre-brominated intermediates (e.g., dibromobenzene derivatives) via carboxylation using CO₂ under high-pressure catalytic conditions .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess Br₂) and quenching protocols to minimize side products.

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- Spectroscopic Characterization :

- Purity Validation : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to confirm >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer :

- Controlled Replication : Reproduce experiments using standardized solvents (e.g., DMSO, DMF) and document storage conditions (e.g., inert atmosphere, desiccants) to isolate degradation factors .

- Advanced Analysis : Employ thermogravimetric analysis (TGA) to assess thermal stability and dynamic light scattering (DLS) to study aggregation in solution .

- Collaborative Validation : Cross-reference findings with crystallographic data (single-crystal XRD) to correlate molecular packing with solubility trends .

Q. What strategies enhance the utility of this compound in designing coordination polymers or metal-organic frameworks (MOFs)?

- Methodological Answer :

- Ligand Design : Exploit the two carboxylate groups and bromine substituents for dual binding sites. Use hydrothermal synthesis (e.g., 120°C, 24 hrs) with transition metals (e.g., Zn²⁺, Cu²⁺) to form 2D/3D networks .

- Functionalization : Post-synthetically modify MOFs via Suzuki coupling (using Br sites) to introduce luminescent or catalytic moieties .

- Characterization : Analyze porosity via BET surface area measurements and stability via PXRD under humid conditions .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces and identify electrophilic centers at Br sites .